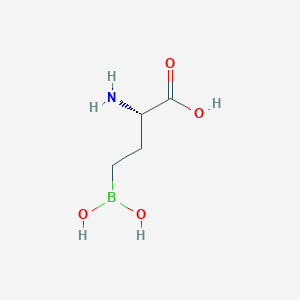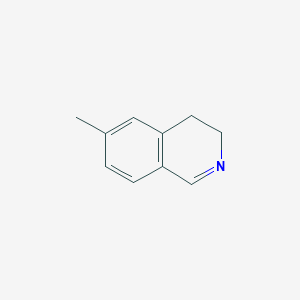
3-(1,3,4-Thiadiazol-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3,4-Thiadiazol-2-yl)propan-1-amine: is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3,4-thiadiazol-2-yl)propan-1-amine typically involves the cyclization of thiosemicarbazide with appropriate aldehydes or ketones. One common method includes the reaction of thiosemicarbazide with 3-bromopropan-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of 1,3,4-thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
科学的研究の応用
Chemistry: 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of more complex molecules with potential pharmaceutical applications .
Biology: The compound has shown promising antimicrobial and antifungal activities. It is used in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi .
Medicine: In medicinal chemistry, 1,3,4-thiadiazole derivatives are explored for their anticancer, anti-inflammatory, and antiviral properties. The compound is studied for its potential to inhibit specific enzymes and pathways involved in disease progression .
Industry: The compound finds applications in the development of agrochemicals and dyes. It is used as a precursor in the synthesis of herbicides and pesticides .
作用機序
The mechanism of action of 3-(1,3,4-thiadiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it may inhibit microbial enzymes, leading to the disruption of essential metabolic pathways in bacteria and fungi . In cancer research, the compound is studied for its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
- 1,3,4-Thiadiazole-2-amine
- 5-Phenyl-1,3,4-thiadiazol-2-amine
- 2-Amino-1,3,4-thiadiazole
Comparison: 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine is unique due to the presence of the propan-1-amine group, which imparts distinct chemical properties and reactivity. Compared to other thiadiazole derivatives, this compound exhibits enhanced solubility and stability, making it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C5H9N3S |
|---|---|
分子量 |
143.21 g/mol |
IUPAC名 |
3-(1,3,4-thiadiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C5H9N3S/c6-3-1-2-5-8-7-4-9-5/h4H,1-3,6H2 |
InChIキー |
SHJZOCMQNQHQGZ-UHFFFAOYSA-N |
正規SMILES |
C1=NN=C(S1)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)

![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)

![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)




![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)



![7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)
